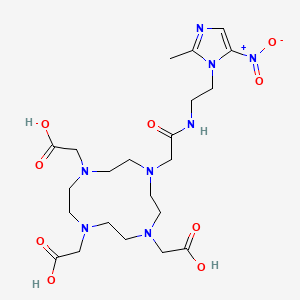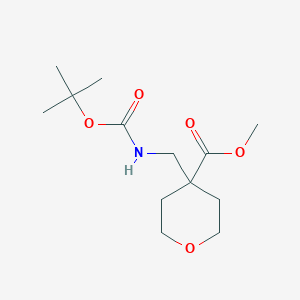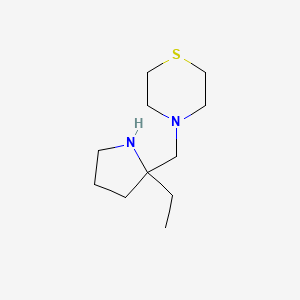
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine is a heterocyclic compound that features both a pyrrolidine and a thiomorpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine typically involves the reaction of 2-ethylpyrrolidine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by the addition of 2-ethylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more reduced form, such as a thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: Similar in structure but contains an oxygen atom instead of sulfur.
Pyrrolidine: Contains only the pyrrolidine ring without the thiomorpholine moiety.
Thiomorpholine: Lacks the ethylpyrrolidine group.
Uniqueness
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine is unique due to the combination of the pyrrolidine and thiomorpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C11H22N2S |
|---|---|
Poids moléculaire |
214.37 g/mol |
Nom IUPAC |
4-[(2-ethylpyrrolidin-2-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C11H22N2S/c1-2-11(4-3-5-12-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3 |
Clé InChI |
OSSWPIRDHRMFQA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCN1)CN2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



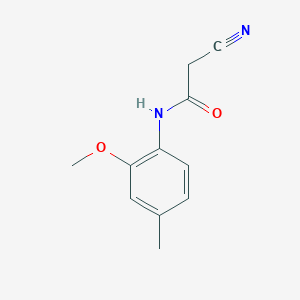
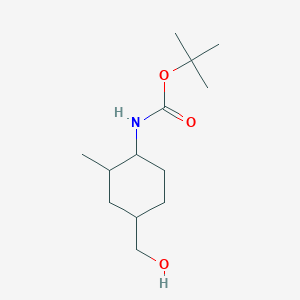
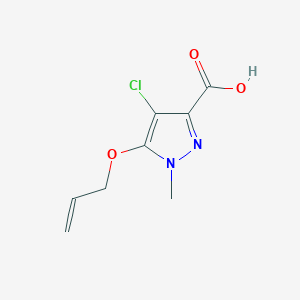
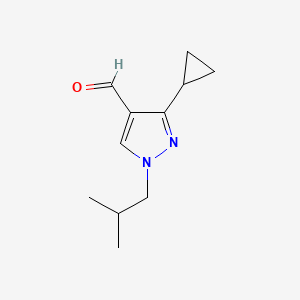
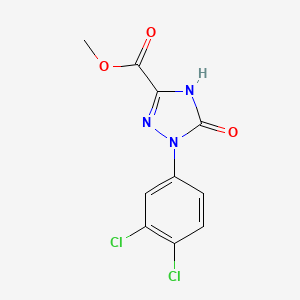

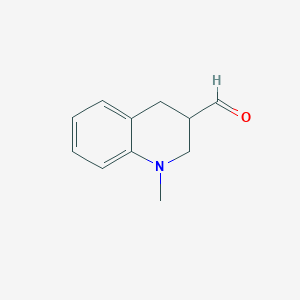
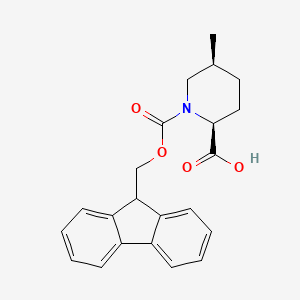
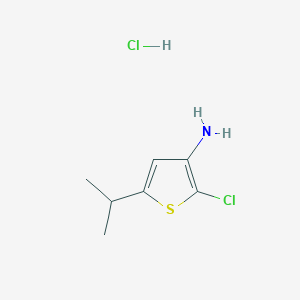
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12990470.png)
